![molecular formula C19H17NO2 B1322617 4-[4-(Benzyloxy)phenoxy]aniline CAS No. 155828-47-0](/img/structure/B1322617.png)

4-[4-(Benzyloxy)phenoxy]aniline

Descripción general

Descripción

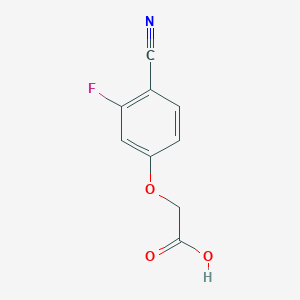

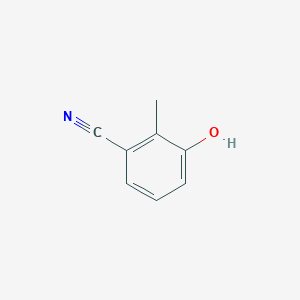

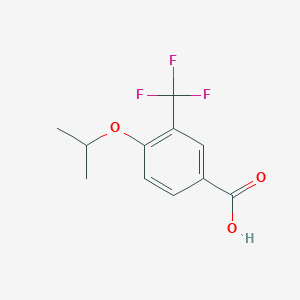

4-[4-(Benzyloxy)phenoxy]aniline is an organic compound with the molecular formula C19H17NO2. It is characterized by a benzyloxy group attached to a phenoxy group, which is further connected to an aniline moiety. This compound is known for its white to light yellow crystalline appearance and is soluble in organic solvents such as alcohols, chlorinated hydrocarbons, and ethers.

Aplicaciones Científicas De Investigación

4-[4-(Benzyloxy)phenoxy]aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of research on 4-[4-(Benzyloxy)phenoxy]aniline could involve its potential applications in various fields. For instance, anilines are known to be precursors to many industrial chemicals . Additionally, substituted phthalocyanines, which can be synthesized from compounds like this compound, have potential applications in photosensors, electrochromic structures, information storage devices, solar cells, and liquid crystals .

Relevant Papers The relevant papers retrieved include a comprehensive review of the methods and applications of aniline synthesis , a study on the synthesis and spectroscopic behavior of rare-earth phthalocyaninates substituted by benzyloxy- and methylphenylethylphenoxy-groups , and a paper on 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenoxy]aniline typically involves a multi-step process:

Preparation of 4-benzyloxyaniline: This can be achieved by reacting 4-bromoaniline with benzyl alcohol under basic conditions to form 4-benzyloxyaniline.

Formation of this compound: The 4-benzyloxyaniline is then reacted with 4-bromophenol in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-[4-(Benzyloxy)phenoxy]aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted anilines.

Comparación Con Compuestos Similares

Similar Compounds

4-[4-(Benzyloxy)phenyl]aniline: Similar structure but lacks the phenoxy group.

4-benzyloxyaniline: Lacks the phenoxy group and has a simpler structure.

Uniqueness

4-[4-(Benzyloxy)phenoxy]aniline is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Propiedades

IUPAC Name |

4-(4-phenylmethoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLNUBYKPOOEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627407 | |

| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155828-47-0 | |

| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)